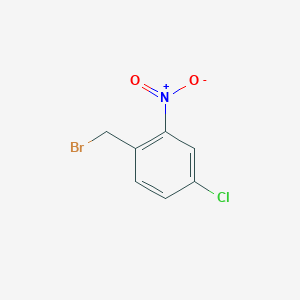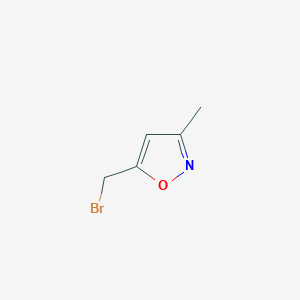
4-(Bromomethyl)-4'-methyl-2,2'-bipyridine
Übersicht
Beschreibung
The compound of interest, 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine, is a bipyridine derivative that is important in the field of supramolecular chemistry due to its ability to act as a chelating ligand for transition-metal ions. Bipyridines and their derivatives are widely studied for their potential applications in materials science, catalysis, and as building blocks for complex molecular architectures .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves cross-coupling reactions. An improved synthesis method for 4-bromo-2,2'-bipyridine, a starting material for such derivatives, has been reported, which simplifies the production of low-molecular-weight model compounds . Additionally, Stille-type cross-coupling procedures have been utilized to prepare functionalized 2,2'-bipyridines, which can be further modified to introduce bromomethyl groups . Moreover, an expedient one-step synthesis method has been developed for 4-alkyl-4'-methyl-2,2'-bipyridines by reacting alkyl bromides with dilithio-anions of 4,4'-dimethyl-2,2'-bipyridine .
Molecular Structure Analysis
The molecular geometry of bipyridine derivatives can be determined using X-ray crystallography and compared with theoretical calculations such as density functional theory (DFT). For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, which shares structural similarities with bipyridine derivatives, has been characterized to reveal its molecular conformation and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Bipyridine derivatives can undergo various chemical reactions to form complex structures. For instance, the self-condensation of 4-bromopyridine can lead to the formation of a water-soluble, conjugated polymer with a complex structure . Furthermore, unsymmetrically 4-methyl-2,2'-bipyridines have been synthesized using a palladium-catalyzed reaction between 2-bromopyridine and 4-methylpyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure and substituents. The introduction of bromomethyl groups allows for further functionalization reactions, which can alter the properties of the compound . The solubility, fluorescence, and reactivity of these compounds are key parameters that are often investigated to understand their potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Bipyridine Derivatives
4,4'-Bis(bromomethyl)-2,2'-bipyridine is used in synthesizing C2 symmetric chiral bipyridine derivatives. These derivatives are formed by reacting with other compounds like (4R,5R)-1-propanoyl-4,5-diphenylimidazolidinone. Such chiral bipyridines are important in asymmetric synthesis and catalysis (Ward et al., 2002).
Preparation of Functionalized Bipyridines for Supramolecular Chemistry
Functionalized 2,2'-bipyridines, prepared using Stille-type cross-coupling procedures, are vital in supramolecular chemistry as chelating ligands for transition-metal ions. The bromomethyl group in these compounds allows for further functionalization, enhancing their utility in this field (Heller & Schubert, 2002).
Synthesis of Ligands for Asymmetric Reduction
The use of 4,4'-bis(bromomethyl)-2,2'-bipyridine in preparing ligands like oxazaborolidines is noteworthy. These ligands have applications in the asymmetric reduction of ketones, a process essential for producing enantiomerically pure compounds (Ward et al., 2002).
Application in Synthesis of Polydendate Ligands
The compound is utilized in the synthesis of polydendate ligands bearing 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. These ligands are flexible and useful in coordinating with various metal ions, making them relevant in fields like coordination chemistry and material science (Charbonnière, Weibel, & Ziessel, 2002).
Development of Homocoupling Catalysts
In the field of organic chemistry, 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine plays a role in developing homocoupling catalysts. Such catalysts are used in synthesizing a variety of bipyridine derivatives, which have applications in pharmaceuticals, materials science, and as ligands in coordination chemistry (França et al., 2002).
Creating Photophysical and Electrochemical Materials
4,4'-Bis(bromomethyl)-2,2'-bipyridine is essential in synthesizing materials with significant photophysical and electrochemical properties. Such materials are increasingly relevant in the development of solar cell devices and other renewable energy technologies (Marin, Holder, & Schubert, 2004).
Wirkmechanismus
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl compounds are often used in organic synthesis due to their ability to participate in various reactions, such as alkylation . This suggests that 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine could interact with its targets through similar mechanisms .
Biochemical Pathways
The compound’s potential to alkylate biological molecules could impact a variety of biochemical processes .
Pharmacokinetics
The compound’s bromomethyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Result of Action
Given its potential reactivity, it could induce various cellular responses depending on its specific targets .
Action Environment
The action of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s reactivity and stability . Additionally, the presence of other molecules could influence its interactions with its targets .
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)pyridin-2-yl]-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJZHWSADZZJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449773 | |
| Record name | 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-4'-methyl-2,2'-bipyridine | |
CAS RN |
81998-05-2 | |
| Record name | 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-4'-methyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-(bromomethyl)-4'-methyl-2,2'-bipyridine particularly useful in studying electron transfer within proteins?
A: 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine plays a crucial role in creating photosensitizer-protein complexes designed to study electron transfer. This molecule readily reacts with cysteine residues engineered into proteins through site-directed mutagenesis. [, ] This reaction forms a stable covalent bond between the protein and a ruthenium(II) photosensitizer complex that incorporates 4-(bromomethyl)-4'-methyl-2,2'-bipyridine as a ligand. This covalent linkage allows researchers to precisely position the photosensitizer within the protein environment for controlled electron transfer studies.
Q2: How does the choice of cysteine mutation site within a protein affect electron transfer dynamics in these photosensitizer-protein constructs?
A: The specific cysteine site chosen for modification significantly influences electron transfer rates. Studies using PpcA, a multi-heme cytochrome, demonstrate that electron transfer times vary depending on the distance and pathways between the ruthenium(II) photosensitizer and the heme groups within the protein. [] By strategically selecting cysteine mutation sites, researchers can investigate the impact of distance and protein environment on electron transfer processes.
Q3: Can you elaborate on the advantages of using a covalent linkage strategy with 4-(bromomethyl)-4'-methyl-2,2'-bipyridine compared to other methods for studying electron transfer in proteins?
A: The covalent attachment strategy using 4-(bromomethyl)-4'-methyl-2,2'-bipyridine offers several key advantages. Firstly, it provides a highly specific and directional attachment of the photosensitizer to the protein, unlike non-covalent approaches that might result in multiple binding orientations. [] This site-specific attachment ensures that the observed electron transfer kinetics originate from a well-defined location within the protein. Secondly, the covalent bond formed is robust, minimizing dissociation of the photosensitizer from the protein during experiments. This stability is essential for accurate measurements of electron transfer rates, which can be very fast.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)





